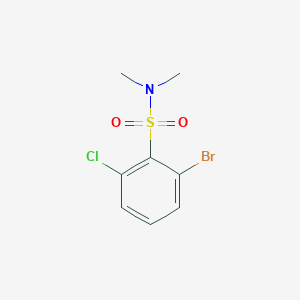
2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine, also known as BCOX, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCOX is a heterocyclic organic compound that contains a sulfonyl group and an oxazolidine ring.
Aplicaciones Científicas De Investigación
2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In material science, 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has been used as a building block for the synthesis of various polymers and materials. In agricultural chemistry, 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has been studied as a potential herbicide.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine is not fully understood. However, studies have shown that 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has been shown to inhibit the activity of tubulin, which is involved in cell division and growth. 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cell wall components in bacteria.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has various biochemical and physiological effects. In vitro studies have shown that 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine inhibits the growth of cancer cells and bacteria. In vivo studies have shown that 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has anti-inflammatory and analgesic effects. 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine in lab experiments include its high purity, stability, and ease of synthesis. 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine is also relatively inexpensive compared to other compounds used in scientific research. However, the limitations of using 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine in lab experiments include its low solubility in water and some organic solvents. 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine is also sensitive to light and air, which can affect its stability and purity.
Direcciones Futuras
There are several future directions for the study of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine. One direction is to investigate the potential of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore the use of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine as a building block for the synthesis of new materials and polymers. Additionally, further studies are needed to understand the mechanism of action of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine and its effects on various biological processes.
Métodos De Síntesis
The synthesis of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine involves the reaction of 2-bromo-6-chlorobenzene sulfonamide with ethylene oxide in the presence of a base. The reaction yields 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine as a white solid in good yield. The synthesis method has been optimized to improve the yield and purity of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine.
Propiedades
IUPAC Name |
2-(2-bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO3S/c10-7-3-1-4-8(11)9(7)16(13,14)12-5-2-6-15-12/h1,3-4H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCDGZZTLANEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)S(=O)(=O)C2=C(C=CC=C2Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)

![2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6626505.png)
![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)
![6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626523.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![2-(1-ethylpyrazol-4-yl)-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]acetamide](/img/structure/B6626532.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)
![3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide](/img/structure/B6626547.png)


![2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol](/img/structure/B6626578.png)
![Tert-butyl 2-methyl-2-[4-(oxan-4-yl)-1,3-thiazol-2-yl]propanoate](/img/structure/B6626583.png)
